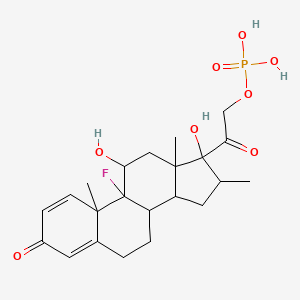
Betnesol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Betnesol is a brand name for the compound betamethasone, a potent corticosteroid used to treat various inflammatory and allergic conditions. Corticosteroids are synthetic analogs of hormones produced by the adrenal cortex and are known for their anti-inflammatory and immunosuppressive properties .
准备方法
Synthetic Routes and Reaction Conditions: Betamethasone is synthesized through a multi-step process starting from a steroid nucleus. The synthesis involves several key steps, including:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Fluorination: Addition of a fluorine atom to enhance the anti-inflammatory activity.
Methylation: Introduction of methyl groups to increase the compound’s stability and potency.
Industrial Production Methods: Industrial production of betamethasone involves large-scale chemical synthesis using advanced techniques such as:
Catalytic Hydrogenation: To introduce hydrogen atoms into the molecule.
Chromatographic Purification: To isolate and purify the final product.
Crystallization: To obtain betamethasone in its pure crystalline form.
Types of Reactions:
Oxidation: Betamethasone can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert betamethasone into its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions can modify the functional groups on the betamethasone molecule, potentially altering its activity.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed:
Oxidized Metabolites: Resulting from oxidation reactions.
Reduced Forms: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
科学研究应用
Betamethasone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying steroidal structures and reactions.
Biology: Employed in cell culture studies to investigate the effects of corticosteroids on cellular processes.
Medicine: Widely used in clinical research to study its efficacy in treating various inflammatory and autoimmune diseases.
Industry: Utilized in the pharmaceutical industry for the development of corticosteroid-based medications.
作用机制
Betamethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This drug-receptor complex then translocates to the nucleus, where it binds to glucocorticoid response elements on DNA. This binding regulates the transcription of specific genes, leading to the suppression of inflammatory mediators and the promotion of anti-inflammatory proteins . The molecular targets include cytokines, chemokines, and adhesion molecules involved in the inflammatory response .
相似化合物的比较
Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Prednisolone: A corticosteroid used for similar indications but with a different potency and duration of action.
Hydrocortisone: A less potent corticosteroid often used for milder inflammatory conditions.
Uniqueness of Betamethasone: Betamethasone is unique due to its high potency and long duration of action compared to other corticosteroids. Its fluorinated structure enhances its anti-inflammatory activity, making it particularly effective for severe inflammatory conditions .
属性
IUPAC Name |
[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQODGRNSFPNSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859294 |
Source


|
| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]](/img/structure/B13399313.png)
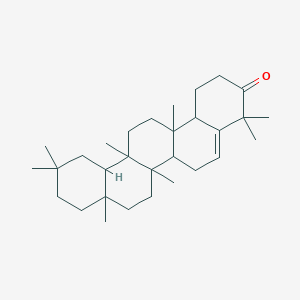
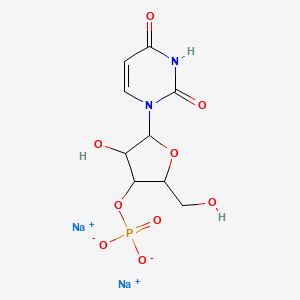
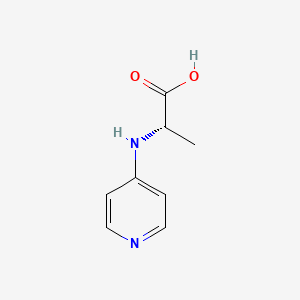
![azane;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13399347.png)
![1,1'-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene](/img/structure/B13399351.png)
![[Ru(eta(5)-C5H5)2]](/img/structure/B13399365.png)
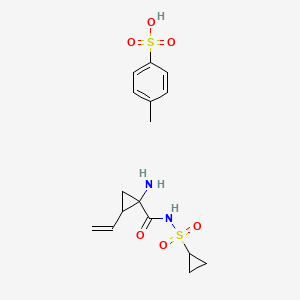
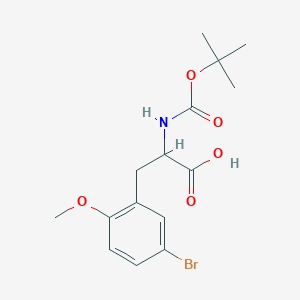
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13399381.png)
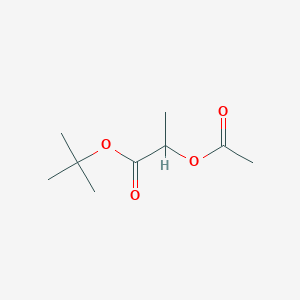
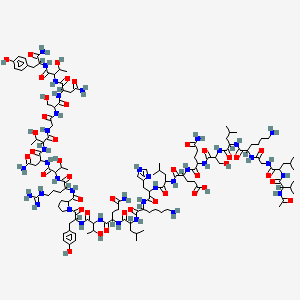
![ethyl 2-[[2,2-dimethyl-6-(phenylmethoxycarbonylamino)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate](/img/structure/B13399410.png)
![(3S,8R,9S,10R,13R,14R)-10,13-dimethyl-16-pyridin-3-yl-2,3,4,7,8,9,11,12,14,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399418.png)
